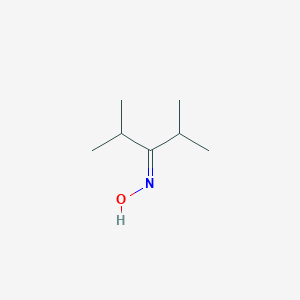

2,4-Dimethylpentan-3-one oxime

Description

Historical Context and Evolution of Oxime Research

The study of oximes dates back to the 19th century, with their discovery credited to the German chemist Victor Meyer. acs.org The term "oxime" itself is a portmanteau of "oxygen" and "imine". wikipedia.org Early research focused on the synthesis of these compounds through the reaction of aldehydes or ketones with hydroxylamine (B1172632). numberanalytics.comnumberanalytics.com A pivotal moment in oxime chemistry was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann, a reaction that converts an oxime into a substituted amide under acidic conditions. wikipedia.orgorganic-chemistry.org This rearrangement became particularly significant for its industrial applications, most notably in the production of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime, a process that yields millions of tons annually. acs.orgnih.gov Over the decades, research has expanded significantly, leading to the development of more efficient and selective synthesis techniques and a deeper understanding of oxime reaction mechanisms. ontosight.ai

Structural Classification and Isomeric Considerations for Ketoximes, with Emphasis on 2,4-Dimethylpentan-3-one Oxime

Oximes are organic compounds containing the functional group RR'C=NOH. wikipedia.org They are broadly classified based on the carbonyl compound from which they are derived. numberanalytics.comrsc.org

Aldoximes : Derived from aldehydes, where at least one substituent (R') on the carbon atom is hydrogen (RCH=NOH). wikipedia.orgnoaa.gov

Ketoximes : Derived from ketones, where both substituents (R and R') are organic groups and neither is a hydrogen atom (RR'C=NOH). wikipedia.orgnoaa.gov

This compound falls into the category of ketoximes, as it is synthesized from the ketone 2,4-dimethylpentan-3-one. ontosight.aistackexchange.com A key structural feature of many oximes is the potential for geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). wikipedia.org If the two groups attached to the carbonyl carbon are different, two stereoisomers can exist, historically termed syn and anti. rsc.org However, for this compound, the parent ketone (2,4-dimethylpentan-3-one) is symmetrical, with two identical isopropyl groups attached to the carbonyl carbon. This symmetry means that only one geometric isomer of this compound exists.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(2,4-dimethylpentan-3-ylidene)hydroxylamine nih.gov |

| Synonyms | 2,4-Dimethyl-3-pentanone oxime, Diisopropyl ketoxime cymitquimica.com |

| CAS Number | 1113-74-2 nih.govnist.gov |

| Molecular Formula | C₇H₁₅NO nih.govcymitquimica.com |

| Molecular Weight | 129.20 g/mol nist.govstenutz.eu |

| Physical State | Colorless to pale yellow liquid or solid (Melting Point: 34 °C) cymitquimica.comstenutz.eu |

Significance of Oxime Functionality in Modern Organic Synthesis and Chemical Science

The oxime functional group is a versatile and powerful tool in modern organic synthesis due to its stability and diverse reactivity. numberanalytics.comnsf.gov Oximes serve as crucial synthetic intermediates, finding broad application in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.comrsc.org

Key transformations and applications include:

Beckmann Rearrangement : This acid-catalyzed reaction is a cornerstone of oxime chemistry, converting ketoximes into amides and aldoximes into nitriles. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The industrial synthesis of caprolactam for Nylon 6 is the most prominent example of its utility. noaa.gov

Synthesis of Amines : Oximes can be readily reduced to form primary amines using various reducing agents, including sodium metal or catalytic hydrogenation. wikipedia.orgrsc.org This provides an important pathway for introducing nitrogen into organic molecules. rsc.org

Protecting Groups : The oxime group can serve as a protecting group for aldehydes and ketones, as it is stable under various conditions but can be easily hydrolyzed back to the parent carbonyl compound when needed. nih.gov

Radical Chemistry : Under thermal or photochemical conditions, the N–O bond in oximes can fragment to form iminyl radicals, which are valuable intermediates for synthesizing nitrogen-containing heterocyclic compounds. rsc.orgbeilstein-journals.org

Bioconjugation and Materials Science : The formation of oxime linkages is used in bioconjugation strategies and in the development of dynamic materials and polymers due to the reliability of the reaction. numberanalytics.comnsf.govnih.gov

Research Trajectories and Emerging Trends in Aliphatic Oxime Chemistry

The field of aliphatic oxime chemistry continues to evolve, with current research focused on developing more sustainable, efficient, and novel synthetic methodologies. numberanalytics.comontosight.ai A significant trend is the move towards "green chemistry," employing more environmentally benign reagents and catalytic systems. organic-chemistry.orgontosight.ai

Emerging areas of research include:

Advanced Catalysis : Researchers are exploring novel catalysts to improve the efficiency and selectivity of oxime synthesis and subsequent transformations. This includes the use of metal-based catalysts (e.g., Ruthenium, Copper, Zinc) and organocatalysts for reactions like the Beckmann rearrangement and hydrogenation under milder conditions. organic-chemistry.orgrsc.org

Photocatalysis : Visible-light-driven photocatalysis is being used to generate reactive species from oximes, such as iminyl radicals, enabling new types of reactions and bond formations that are difficult to achieve with traditional thermal methods. organic-chemistry.orgnsf.gov

Flow Chemistry : The application of continuous flow protocols for reactions like the Beckmann rearrangement allows for better control over reaction parameters and safer handling of potentially hazardous intermediates. researchgate.net

Novel Synthetic Routes : New tandem reactions are being developed, such as the acylation/rearrangement of aliphatic nitro compounds to efficiently produce α-oxygenated oxime derivatives. rsc.org

Expanded Applications : The unique properties of aliphatic oximes are being leveraged in new areas. For instance, they are used as precursors for synthesizing complex primary amines for the agrochemical and pharmaceutical industries and are being investigated for their role in creating new polymers and dynamic materials. numberanalytics.comrsc.orgresearchgate.net Research into the reaction of aliphatic oximes with other molecules, like alkoxyethenes, continues to reveal complex reaction pathways and new potential products.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| 2,4-Dimethylpentan-3-one | Ketone precursor to the subject oxime nih.gov |

| Hydroxylamine | Reagent for oxime synthesis ontosight.ainumberanalytics.com |

| Caprolactam | Industrial product from Beckmann rearrangement acs.orgnih.gov |

| Cyclohexanone oxime | Precursor to caprolactam acs.org |

| Nitriles | Product of aldoxime rearrangement/dehydration nih.govmasterorganicchemistry.com |

| Amides | Product of ketoxime (Beckmann) rearrangement wikipedia.orgwikipedia.org |

| Amines | Product of oxime reduction wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylpentan-3-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(8-9)6(3)4/h5-6,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULCKIYKBGOTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149589 | |

| Record name | 2,4-Dimethylpentan-3-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-74-2 | |

| Record name | 2,4-Dimethyl-3-pentanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpentan-3-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-3-pentanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpentan-3-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-3-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving 2,4 Dimethylpentan 3 One Oxime

Fundamental Reactivity of the Oxime Functional Group

The oxime functional group is amphoteric, meaning it can act as both a weak acid, due to the hydroxyl proton, and a weak base, due to the lone pair of electrons on the nitrogen atom. vedantu.com This dual nature, combined with its nucleophilic character, is fundamental to its reactivity profile.

The nitrogen atom of the hydroxylamine (B1172632) group in the oxime imparts nucleophilic properties to the molecule. numberanalytics.comijprajournal.com Oximes can engage in nucleophilic substitution and addition reactions. numberanalytics.comnumberanalytics.com For instance, in its synthesis from 2,4-dimethylpentan-3-one and hydroxylamine, the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. ontosight.aivedantu.com

A key aspect of oxime reactivity involves the addition of radicals to the carbon-nitrogen double bond. Carbon-centered radicals have been shown to add preferentially to the carbon atom of the C=N bond in oxime ethers, a derivative of oximes. libretexts.org This regioselectivity is driven by the formation of the more stable adduct radical, which is stabilized by the adjacent oxygen atom. libretexts.org

The reactivity of 2,4-dimethylpentan-3-one oxime is significantly influenced by the pH of the reaction medium, which determines its protonation state. nih.gov The oxime can be protonated at either the nitrogen or the oxygen atom, but these protonated species have vastly different implications for reactivity.

Protonation typically occurs at the terminal nitrogen atom to form an alkoxyammonium ion. nih.gov This protonation diminishes the nucleophilicity of the nitrogen atom, slowing down reactions where the oxime is intended to act as a nucleophile. nih.gov Conversely, under acidic conditions, the hydroxyl group can be protonated. This transformation converts the hydroxyl group into a much better leaving group (water), which is a critical activation step for rearrangement reactions like the Beckmann rearrangement. masterorganicchemistry.comrsc.org The stability of oximes to hydrolysis is greater than that of simple hydrazones, a property attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and thus its susceptibility to protonation and subsequent hydrolysis. nih.govscispace.com

| Protonation Site | Resulting Species | Influence on Reactivity |

| Nitrogen Atom | Alkoxyammonium Ion | Decreases nucleophilicity of the oxime. nih.gov |

| Oxygen Atom | Protonated Hydroxyl Group | Creates a good leaving group (H₂O), facilitating rearrangement reactions. masterorganicchemistry.comorganic-chemistry.org |

| No Protonation | Neutral Oxime | Can act as a nucleophile. ijprajournal.com |

Rearrangement Reactions of Ketoximes

Ketoximes such as this compound are well-known to undergo rearrangement reactions, which are powerful transformations for synthesizing amides and other nitrogen-containing compounds.

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes that converts them into N-substituted amides. pw.livewikipedia.org For a ketoxime like this compound, this reaction would yield a substituted amide. The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgrsc.org

The mechanism proceeds through a series of well-defined steps: masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com

Protonation : The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which turns it into a good leaving group (water). rsc.org

Rearrangement : This is followed by the migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. wikipedia.orgchemistrysteps.com The migration occurs in a concerted fashion with the expulsion of water, forming a nitrilium ion intermediate. organic-chemistry.orgchemistrysteps.com For this compound, which is symmetrical, the migrating group would be one of the isopropyl groups.

Hydration : The nitrilium ion is then attacked by a water molecule. masterorganicchemistry.comwikipedia.org

Tautomerization : The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide product. chemistrysteps.com

This rearrangement is highly stereospecific, with the migrating group always being the one anti to the hydroxyl group. pw.livewikipedia.org

| Step | Description | Intermediate/Product |

| 1 | Protonation of the oxime -OH group with acid. | Oxonium ion |

| 2 | Concerted 1,2-alkyl shift and loss of water. | Nitrilium ion |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Imidic acid (protonated) |

| 4 | Deprotonation and tautomerization. | N-substituted amide |

While the Beckmann rearrangement is the most common pathway for ketoximes, other transformations exist. For instance, an electrochemical method has been developed for the synthesis of α-ketoamides from ketoximes that explicitly bypasses the Beckmann rearrangement pathway. organic-chemistry.org This process involves the in-situ generation of molecular iodine and proceeds under mild conditions, representing a significant departure from the harsh acidic conditions of the traditional Beckmann rearrangement. organic-chemistry.org Additionally, the Beckmann fragmentation can compete with the rearrangement, particularly when the migrating group can form a stable carbocation, although this is less likely with the isopropyl groups of this compound compared to tertiary alkyl groups. wikipedia.org

Radical Chemistry of Oxime Derivatives

The N–O bond in oximes is comparatively weak and can be cleaved homolytically to generate radicals. mdpi.com While the O-H bond in the oxime itself can be broken, it is more common to use oxime derivatives, such as oxime esters or oxime ethers, as radical precursors. mdpi.com

Upon thermal or photochemical stimulation, these derivatives undergo homolytic scission of the N–O bond. mdpi.com This cleavage releases a pair of radicals: an N-centered iminyl radical and an O-centered radical. mdpi.com For a derivative of this compound, this would generate the 2,4-dimethylpentan-3-iminyl radical. The other radical's identity depends on the specific derivative used (e.g., an acyloxyl radical from an oxime ester or an alkoxyl radical from an oxime ether). mdpi.comcymitquimica.com

These generated radicals can participate in various subsequent reactions. For example, iminyl radicals can be used in the synthesis of heterocyclic compounds like phenanthridines. acs.org The study of these transient radical intermediates is often aided by EPR spectroscopy. mdpi.comacs.org

| Oxime Derivative | Stimulus | Radicals Generated |

| Oxime Ester (O-Acyloxime) | UV irradiation or heat | Iminyl radical + Acyloxyl radical (which can decarboxylate to a carbon-centered radical) |

| Oxime Ether (O-Alkoxyoxime) | UV irradiation or heat | Iminyl radical + Alkoxyl radical |

| Oxime Carbamate | UV photolysis | Iminyl radical + Carbamoyloxyl radical (which can dissociate to an aminyl radical) acs.org |

Generation and Reactivity of Iminyl Radicals from Oxime Precursors

Iminyl radicals are highly reactive intermediates that can be generated from oxime precursors, such as this compound, through the homolytic cleavage of the N–O bond. bohrium.combeilstein-journals.org This cleavage can be initiated under various conditions, including thermally, photochemically (often with UV irradiation), or through single-electron transfer (SET) processes. sioc-journal.cnmdpi.comresearchgate.net

Several methods have been developed for the generation of iminyl radicals from ketoximes:

Thermal or Photochemical Methods : Traditionally, harsh conditions like high temperatures (up to 240 °C) or UV irradiation were used to induce the homolysis of the N–O bond. sioc-journal.cn

Reductive Cleavage : The N-O bond can undergo single-electron reduction to yield iminyl radicals. bohrium.comsioc-journal.cn Reagents like Samarium(II) iodide (SmI₂) have been successfully used for the reductive cleavage of the N–O bond in oxime ethers to generate N-centered radicals. acs.orgnih.gov

Catalytic Methods : Modern approaches utilize catalysts to generate iminyl radicals under milder conditions. This includes N-heterocyclic carbene (NHC) catalysis, which avoids the need for transition metals, oxidants, or light. sioc-journal.cn Transition metals such as copper and iron are also widely used to catalyze the formation of these radicals from O-substituted oximes. bohrium.combeilstein-journals.org

Precursor-Based Methods : O-acyl or O-aryl derivatives of oximes are common precursors. For instance, treating a ketoxime with 2,6-dimethylbenzenesulfinyl chloride can generate an iminyl radical in situ. nih.gov Similarly, oxime esters are effective precursors, as the partner acyloxy radical readily fragments, driving the reaction forward. mdpi.com

Once generated, the resulting iminyl radical, derived from this compound, is a powerful synthon for various synthetic transformations, including cyclization, ring-opening, C-H functionalization, and coupling reactions. bohrium.com

Intramolecular Cyclization Reactions Involving Oxime Radicals (e.g., C-O and C-N Bond Formation)

Iminyl radicals generated from ketoximes containing a suitably positioned unsaturated moiety can undergo intramolecular cyclization, a key strategy for synthesizing nitrogen-containing heterocycles. thieme-connect.com These reactions can proceed to form either C–O or C–N bonds, typically resulting in five-membered rings. beilstein-journals.orgnih.gov

C–N Bond Formation : The intramolecular addition of an iminyl radical to a carbon-carbon multiple bond is a significant reaction. bohrium.com For example, the irradiation of ketoxime O-(S-methyl xanthates) containing a γ,δ-double bond leads to the formation of dihydropyrroles through a 5-exo-trig cyclization of the intermediate iminyl radical. thieme-connect.com This type of cyclization is a powerful tool for constructing complex structures like those found in alkaloids. thieme-connect.com

C–O Bond Formation : Due to the delocalization of the unpaired electron between nitrogen and oxygen in the precursor oxime radical (iminoxyl radical), cyclization can also occur via oxygen. nih.gov This pathway typically leads to the formation of isoxazoline (B3343090) derivatives. beilstein-journals.orgnih.gov The regioselectivity between C–N and C–O bond formation depends on various factors, including the substrate's geometry and the reaction conditions.

The table below summarizes representative intramolecular cyclization reactions involving iminyl radicals derived from ketoximes.

| Precursor Type | Reaction Conditions | Product Type | Bond Formed | Ref |

| γ,δ-Unsaturated Ketoxime Xanthate | Irradiation with visible light | Dihydropyrrole | C–N | thieme-connect.com |

| Unsaturated Oxime | Oxidation (e.g., with TEMPO) | Isoxazoline | C–O | conicet.gov.ar |

| O-Substituted Oxime | One-electron reduction | Pyrrolenine | C–N | acs.org |

Intermolecular Radical Additions and Cross-Coupling Reactions

Iminyl radicals derived from this compound can participate in intermolecular reactions, adding to various radical acceptors or engaging in cross-coupling processes. These reactions are valuable for forming new C–C and C–N bonds.

Intermolecular Additions : Iminyl radicals can add to π-systems like alkenes. An example is the two-component vicinal carboimination of alkenes, where oxime esters serve as bifunctional reagents generating both an alkyl and an iminyl radical. nih.gov The alkyl radical first adds to the alkene, and the resulting transient radical is then trapped by the persistent iminyl radical in a selective cross-coupling. nih.gov

Cross-Coupling Reactions : There is growing interest in using iminyl radicals in cross-dehydrogenative coupling (CDC) reactions, which form C–C or C-heteroatom bonds by combining two C–H bonds or a C–H and an X–H bond. beilstein-journals.org For instance, iron-catalyzed iminoarylation of γ,δ-unsaturated oxime esters with arenes proceeds via an iminyl radical that undergoes cyclization followed by homolytic aromatic substitution. beilstein-journals.org Copper-catalyzed systems have also been developed for the oxidative benzylic C-H cyclization, where an intermolecular radical addition to a nitrile generates an iminyl radical intermediate that subsequently cyclizes. d-nb.info

Oxidative and Reductive Transformations

Beyond radical chemistry, the oxime moiety of this compound can undergo direct oxidative and reductive transformations.

Selective Hydrogenation of Oximes to Amines and Hydroxylamines

The reduction of oximes is a primary route to amines and hydroxylamines. The selective synthesis of hydroxylamines is challenging, as they can be easily over-reduced to the corresponding amine. incatt.nl

Hydrogenation to Amines : Heterogeneous catalytic hydrogenation is a common and efficient method for converting ketones to amines via their oxime derivatives. encyclopedia.pub Catalysts such as Platinum(IV) oxide (PtO₂), Palladium (Pd), and Nickel (Ni) are frequently used. encyclopedia.pubbohrium.com

Hydrogenation to Hydroxylamines : Achieving selective hydrogenation to hydroxylamines requires careful control of catalysts and reaction conditions. encyclopedia.pub Homogeneous catalysis has emerged as a powerful tool for this transformation. Iridium-based catalysts, in particular, have shown unique efficiency in the homogeneous hydrogenation of oximes to hydroxylamine products, often assisted by an acid like methanesulfonic acid, which helps to activate the oxime and prevent cleavage of the N-O bond. incatt.nlnih.gov Recently, nickel-catalyzed asymmetric hydrogenation has also been developed as an effective method. incatt.nl

The following table presents catalyst systems for the selective hydrogenation of ketoximes.

| Desired Product | Catalyst System | Key Features | Ref |

| Primary Amine | PtO₂ (Adam's catalyst), Raney Nickel | Heterogeneous, efficient conversion | encyclopedia.pub |

| Chiral Hydroxylamine | Iridium(III) Complex + Acid | Homogeneous, high chemoselectivity, prevents N-O cleavage | incatt.nlnih.gov |

| Chiral Hydroxylamine | Nickel-Bisphosphine Complex | Homogeneous, asymmetric, good for unsubstituted oximes | incatt.nl |

Oxime Hydrolysis and Regeneration of Carbonyl Compounds

The regeneration of the parent carbonyl compound, 2,4-Dimethylpentan-3-one, from its oxime is a crucial transformation, often referred to as deoximation. This is important because oximes are used as protecting groups for ketones. scielo.br A variety of methods exist for this purpose, many of which are oxidative.

| Reagent/Method | Solvent | Conditions | Key Advantages | Ref |

| Selenium Dioxide (SeO₂) | Aprotic (e.g., benzene) | Reflux | Selective for ketoximes over aldoximes | |

| Zirconium Hydroxide (B78521) Chromate | Acetonitrile | Reflux | Mild, efficient, stable reagent | scispace.com |

| Gaseous Nitrogen Dioxide | Solvent-free | Room Temperature | High to quantitative yields, simple, no waste | sciforum.net |

| N-Bromophthalimide (NBPI) | Acetone/Water | Microwave Irradiation | Very short reaction times, high selectivity, reagent can be reused | scielo.br |

These methods offer alternatives to traditional harsh acidic or reductive conditions, providing mild and efficient pathways to recover the ketone. scispace.com

Oxidation Reactions of the Oxime Moiety

Direct oxidation of the oxime group in this compound can lead to several different products, depending on the oxidant and reaction conditions.

Oxidation to Nitro Compounds : Ketoximes can be oxidized to their corresponding nitro compounds. An Mo(VI) oxodiperoxo complex has been shown to be an effective oxidant for converting ketoximes into nitroalkanes in acetonitrile. researchgate.net

Oxidation to Nitronates : In biological systems, ketoximes like methylethyl ketoxime can be oxidized by liver microsomes. This reaction, catalyzed by cytochrome P450 enzymes, leads to the formation of the corresponding nitronates. oup.com

Oxidative Cleavage : As discussed in section 3.4.2, many deoximation methods are oxidative. Hypervalent iodine(III) reagents, for example, typically oxidize ketoximes to regenerate the parent ketone. lucp.net

Generation of Iminoxyl Radicals : Oxidation can also be the first step in generating nitrogen-centered radicals. Various oxidants, including transition metal compounds like Ce(IV), Mn(III), and Pb(IV), can generate iminoxyl radicals from oximes, which can then undergo further reactions. beilstein-journals.orgnih.gov

C-N and C-O Bond Forming Reactions with Oxime Derivatives

The oxime group (=NOH) of this compound is a versatile functional handle for the construction of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are fundamental in organic synthesis, allowing for the elaboration of the molecular framework.

Cross-Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis that forges new bonds by directly coupling two different C-H bonds, avoiding the need for pre-functionalized starting materials. sci-hub.se Research has demonstrated that oximes can participate in these reactions, particularly in the formation of C-O bonds.

In a notable transition-metal-free approach, the C-O coupling of oximes with ketones has been achieved through the generation of radical intermediates via an electron donor-acceptor (EDA) complex. sci-hub.se This method was successfully applied to the coupling of various oximes with ketones, including the reaction involving 2,4-dimethylpentan-3-one (diisopropyl ketone). Specifically, the C(sp³)-H bond adjacent to the carbonyl group of the ketone is functionalized and coupled with the oxygen atom of the oxime.

The reaction is typically promoted by an electron acceptor, such as perfluorobutyl iodide (C₄F₉I), in the presence of a base like cesium carbonate (Cs₂CO₃). The proposed mechanism involves the formation of an EDA complex between the base-activated ketone (enolate) and the perfluoroalkyl iodide, which triggers the formation of a radical intermediate. This radical then engages with the oxime to form the C-O coupled product. sci-hub.se

The reaction of an aryl methyl ketone oxime with 2,4-dimethylpentan-3-one under these conditions yielded the corresponding C-O coupled product in good yield, demonstrating the viability of this bulky ketone as a coupling partner. sci-hub.se

Table 1: Example of Cross-Dehydrogenative C-O Coupling with a Ketone sci-hub.se

| Oxime Reactant | Ketone Reactant | Key Reagents | Product Type | Reported Yield |

|---|---|---|---|---|

| Aryl Methyl Ketone Oxime | 2,4-Dimethylpentan-3-one | C₄F₉I, Cs₂CO₃ | O-(1,3-dimethyl-2-oxobutyl) oxime ether | Good |

O- and N-Functionalizations of Oximes

The oxygen and nitrogen atoms of the oxime group in this compound can be directly functionalized to yield a variety of derivatives. The nucleophilicity of the oxygen and the potential for substitution at the nitrogen allow for the synthesis of oxime ethers and other modified structures. cymitquimica.com

O-Functionalization (Etherification): The oxygen atom of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. This is a common transformation for oximes and is typically achieved by deprotonating the oxime with a suitable base to form the more nucleophilic oximate anion, which is then treated with an electrophile (e.g., an alkyl halide). The bulky isopropyl groups in this compound would sterically hinder the approach of electrophiles, potentially requiring more forcing reaction conditions compared to less substituted oximes.

N-Functionalization: While less common than O-functionalization, reactions involving the oxime nitrogen are also possible. The nitrogen atom's lone pair of electrons gives it basic and nucleophilic character. Protonation or Lewis acid coordination at the nitrogen is a key step in reactions like the Beckmann rearrangement and oxime exchange. Direct N-alkylation or N-acylation is generally not favored over O-functionalization under standard conditions.

Dynamic Covalent Chemistry and Oxime Metathesis

Dynamic covalent chemistry (DCC) involves the use of reversible covalent bonds to create chemical systems that can adapt their structure in response to external stimuli. nih.gov The oxime bond, while generally stable, can exhibit dynamic behavior under specific conditions, making it a valuable tool in DCC for creating adaptable materials like Covalent Adaptable Networks (CANs). nih.govrsc.org

Acid-Catalyzed Exchange Mechanisms

Oxime-to-oxime exchange reactions, or oxime metathesis, can occur under acid catalysis. nih.gov This process allows for the components of an oxime to be swapped with those of another oxime or with free carbonyl compounds and hydroxylamines. The generally accepted mechanism for this exchange is analogous to that of acid-catalyzed imine metathesis. nih.govnih.gov

The key steps in the acid-catalyzed exchange involving this compound are:

Protonation: A strong acid catalyst (e.g., p-toluenesulfonic acid, p-TSA) protonates the nitrogen atom of the oxime. This increases the electrophilicity of the carbon atom in the C=N bond.

Nucleophilic Attack: A competing nucleophile, such as another oxime or a hydroxylamine, attacks the protonated carbon atom.

Tetrahedral Intermediate: This attack forms a charged tetrahedral intermediate.

Proton Transfer and Elimination: A series of proton transfers occurs, leading to the elimination of the original carbonyl component (2,4-dimethylpentan-3-one) and the formation of a new oxime bond.

The entire process is reversible, and the position of the equilibrium is dictated by the relative concentrations and stabilities of the reactants and products. The reaction proceeds only in the presence of a strong acid catalyst. nih.gov

Substituent Effects on Exchange Kinetics

The rate of acid-catalyzed oxime metathesis is significantly influenced by the electronic nature of the substituents on the carbonyl-derived portion of the oxime. nih.gov This effect is critical for tuning the dynamic properties of materials based on oxime chemistry.

Studies on model systems have shown that substituents on the oxime structure have a profound impact on the kinetics of the exchange reaction. nih.gov The key findings are summarized below:

Electron-Donating Groups (EDGs): These groups attached to the carbon of the C=N bond tend to accelerate the exchange reaction. They stabilize the positive charge that develops on the carbon atom during the formation of the protonated intermediate, thereby lowering the activation energy of the nucleophilic attack.

Electron-Withdrawing Groups (EWGs): These groups destabilize the developing positive charge, which slows down the rate of exchange.

In the case of This compound , the two isopropyl groups attached to the C=N carbon are alkyl groups, which act as weak electron-donating groups through induction. Based on the established principles, these isopropyl groups would be expected to facilitate a faster exchange rate compared to an oxime bearing electron-withdrawing substituents. nih.gov

Table 2: Influence of Substituent Electronic Effects on Oxime Metathesis Kinetics nih.gov

| Substituent Type on Carbonyl Component | Electronic Effect | Effect on Exchange Kinetics | Example Moiety |

|---|---|---|---|

| Alkyl (e.g., Isopropyl) | Electron-Donating (Inductive) | Accelerates exchange | 2,4-Dimethylpentan-3-one |

| Aromatic Ring with EDG (e.g., Methoxy) | Strongly Electron-Donating (Resonance) | Significantly accelerates exchange | p-Anisaldehyde |

| Aromatic Ring with EWG (e.g., Nitro) | Strongly Electron-Withdrawing (Resonance) | Significantly decelerates exchange | p-Nitrobenzaldehyde |

This ability to tune the reaction kinetics through substituent choice is a cornerstone of designing dynamic materials with precisely controlled adaptability and reprocessing capabilities. nih.gov

Catalytic Applications in 2,4 Dimethylpentan 3 One Oxime Transformations

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions for oxime transformations.

Iridium complexes have emerged as exceptionally effective catalysts for the homogeneous hydrogenation of oximes. A significant challenge in oxime reduction is preventing the cleavage of the weak nitrogen-oxygen (N-O) bond, which leads to the formation of primary amines as byproducts when the desired product is a hydroxylamine (B1172632).

Recent research has demonstrated that cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes are uniquely efficient for the hydrogenation of oximes to their corresponding hydroxylamines. jocpr.com These reactions are typically conducted under acidic conditions, often with the addition of an acid like methanesulfonic acid, at room temperature. jocpr.comresearchgate.net The acid assists in activating the oxime without promoting N-O bond cleavage. jocpr.com A robust cyclometalated iridium(III) catalyst bearing a chiral cyclopentadienyl ligand can achieve high turnover numbers (up to 4000) and excellent enantioselectivity (up to 98:2 er) in the asymmetric hydrogenation of oximes to chiral hydroxylamines. researchgate.net This method's success is attributed to a stable iridium C,N-chelation, which preserves the N-O bond during the reduction of the C=N bond. jocpr.com

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Oximes

| Catalyst Type | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Cyclometalated Ir(III) with chiral Cp ligand | H₂, Acidic medium, Room Temp. | Chiral Hydroxylamine | High turnover (up to 4000), excellent enantioselectivity (up to 98:2 er), no N-O bond overreduction. | researchgate.net |

Ruthenium, rhodium, and cobalt complexes are also prominent in catalyzing transformations of oximes, primarily focusing on their reduction to amines or rearrangement to amides.

Ruthenium Catalysis: Homogeneous ruthenium catalysts are highly versatile. While they can be used for the rearrangement of aldoximes to amides, they are also effective for the selective hydrogenation of oximes to primary amines. nih.govrsc.orgacs.org A recently developed system using a ruthenium/triphos catalyst demonstrates high activity and selectivity for the reduction of aliphatic aldoximes to primary amines, achieving yields up to 90%. rsc.org This process is notably fast, with complete conversion occurring within minutes, and tolerates various functional groups like double bonds and esters. rsc.org

Rhodium Catalysis: Rhodium-catalyzed reactions have been particularly successful in the asymmetric hydrogenation of oxime derivatives. The enantioselective hydrogenation of oxime acetates using chiral rhodium catalysts provides a direct and valuable route to synthesizing chiral amines. nih.govfigshare.comdatapdf.com This method represents a significant advancement as the asymmetric reduction of oximes has historically been challenging. datapdf.com

Cobalt Catalysis: As an earth-abundant metal, cobalt offers a more economical and sustainable alternative to noble metals like rhodium and iridium. Non-noble metal catalysts based on cobalt have been effectively used in oxime hydrogenation to produce primary amines. mdpi.comencyclopedia.pub While cobalt complexes are also known to catalyze other transformations like [4+2] annulation reactions of oximes with alkynes, their application in reduction highlights the push towards more sustainable chemical synthesis. researchgate.netresearchgate.net

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability, making it highly suitable for industrial processes.

The heterogeneous catalytic hydrogenation of oximes is a cornerstone method for producing amines and hydroxylamines. mdpi.comencyclopedia.pub The selectivity of the reaction—whether it yields an amine or a hydroxylamine—can be controlled by the choice of metal, support, and reaction conditions. encyclopedia.pub

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or titania (TiO₂) are widely used. mdpi.com Generally, Pd catalysts tend to favor the cleavage of the N-O bond, leading to primary amines, while Pt catalysts can be more selective towards the formation of hydroxylamines, especially under acidic conditions. encyclopedia.pub For instance, the hydrogenation of 2-indanone (B58226) oxime over Pd/C yields the corresponding amine, whereas using Pt/C under similar conditions produces the hydroxylamine. mdpi.com A highly active heterogeneous palladium-based catalyst has been developed for the hydrogenation of various oximes to primary amines using H₂ at atmospheric pressure in water, showcasing a green and efficient process. rsc.org

Non-Noble Metal Catalysts: Catalysts based on Raney Nickel (Ni) and Cobalt (Co) are effective for the hydrogenation of ketoximes to amines, often requiring basic conditions to achieve high yields. mdpi.comencyclopedia.pub These catalysts are valuable in large-scale industrial applications due to their lower cost. For example, Raney Ni is used to synthesize adamantyl-glycine derivatives via oxime hydrogenation at elevated temperature and pressure. encyclopedia.pub

Table 2: Heterogeneous Catalytic Hydrogenation of Ketoximes

| Catalyst | Conditions | Primary Product | Notes | Reference |

|---|---|---|---|---|

| 5% Pd/C | H₂ (3 atm), AcOH, H₂SO₄ | Primary Amine | Pd favors N-O bond cleavage. | mdpi.com |

| 5% Pt/C | H₂ (3 atm), AcOH, H₂SO₄ | Hydroxylamine | Pt can be selective for C=N reduction. | mdpi.com |

| Raney Ni | H₂ (20 atm), 80 °C, Basic | Primary Amine | Effective non-noble metal catalyst. | mdpi.comencyclopedia.pub |

Zeolites are crystalline aluminosilicates with a well-defined porous structure, acting as shape-selective solid acid catalysts. jocpr.com Their application in oxime-related chemistry primarily involves two key processes: the synthesis of oximes via ammoximation and their subsequent transformation through the Beckmann rearrangement.

Ammoximation: This process synthesizes oximes directly from ketones, ammonia (B1221849), and an oxidant, typically hydrogen peroxide. For a ketone like 2,4-dimethylpentan-3-one, this reaction would produce 2,4-Dimethylpentan-3-one oxime. Titanium silicalite-1 (TS-1) is a highly effective zeolite catalyst for this reaction, facilitating the in-situ formation of hydroxylamine and its condensation with the ketone. The ammoximation of cyclohexanone (B45756) is a well-established industrial process that demonstrates the efficiency of TS-1, achieving high conversion and selectivity to the oxime. This green technology is applicable to the synthesis of other oximes, including this compound.

Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement of a ketoxime into its corresponding N-substituted amide. jocpr.comwikipedia.org Zeolites, particularly high-silica MFI-type zeolites like ZSM-5, have been extensively studied as solid acid catalysts to replace corrosive liquid acids like sulfuric acid. jocpr.com The reaction can be performed in the vapor phase, where the oxime is passed over the zeolite catalyst at high temperatures. The acidic sites within the zeolite pores catalyze the transformation of the oxime into a lactam (if the oxime is cyclic) or an amide (if acyclic). jocpr.com For this compound, this rearrangement would yield N-(1,2-dimethylpropyl)acetamide. Hierarchical zeolites, which contain both micropores and mesopores, have shown enhanced catalytic performance due to improved diffusion of bulky molecules. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling unique chemical transformations under mild conditions. acs.orgyoutube.com In the context of oxime chemistry, photoredox catalysis is primarily used to generate highly reactive nitrogen-centered iminyl radicals from oxime derivatives (such as O-acyl or O-aryl oximes). acs.org

The process typically involves a photocatalyst (like an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with the oxime derivative. acs.orgnih.gov This SET process leads to the cleavage of the N-O bond, generating an iminyl radical. This transient radical can then undergo a variety of subsequent reactions, such as intramolecular cyclization to form heterocyclic compounds or C-C bond cleavage. acs.org This strategy provides a modern, mild alternative to traditional methods that often require harsh reagents for generating similar intermediates. nih.gov

Visible Light-Mediated Transformations Involving Oxime Derivatives

Visible light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a variety of transformations under mild conditions. In the context of oxime chemistry, this approach has been utilized to generate reactive intermediates from oxime derivatives, including those of this compound. These transformations often involve single-electron transfer (SET) processes, where a photocatalyst, upon excitation by visible light, initiates the reaction by either oxidizing or reducing the oxime substrate.

Recent studies have demonstrated the synthesis of oxime esters through visible-light-mediated multicomponent reactions. For instance, aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters can be combined in the presence of a photocatalyst like eosin (B541160) Y to produce a diverse range of oxime esters with high efficiency under mild conditions. This method is advantageous due to its operational simplicity and broad substrate scope. Another strategy involves the visible-light-induced O-H insertion of oximes into aryldiazoacetates, which can lead to different oxime ether products depending on the solvent used. These metal-free protocols are tolerant to air and moisture, highlighting their practical utility.

Furthermore, visible light has been employed in palladium-catalyzed Heck-type alkylation of oximes. This method allows for the direct C-H functionalization of oximes with a wide range of alkyl bromides and iodides, producing substituted imines. The reaction proceeds through the generation of nucleophilic hybrid alkyl Pd radical intermediates, which add to the imine moiety followed by β-hydrogen elimination.

The photochemistry of oxime ethers has also been investigated, revealing that both photoisomerization (Z ⇄ E) and photodegradation can occur. Interestingly, photodegradation, which involves the cleavage of the N–O bond to form iminyl and alkoxyl radicals, has been observed to happen exclusively from the E isomer.

Generation and Application of Iminyl Radicals via Photoredox Processes

Iminyl radicals are highly reactive nitrogen-centered intermediates that can undergo a variety of useful transformations, including cyclization, hydrogen atom transfer (HAT), and C-C bond cleavage. Visible light photoredox catalysis has become a key method for generating iminyl radicals from readily available oxime derivatives under mild conditions. This is typically achieved through a single-electron transfer (SET) process where a photocatalyst, excited by visible light, either reduces or oxidizes the oxime precursor.

Once generated, iminyl radicals derived from oximes like this compound can participate in cascade reactions. For example, a photoinduced cascade strategy has been developed for the remote functionalization of nitriles and ketones. This process involves the oxidative generation of an iminyl radical, which then undergoes transposition via C(sp3)-C(sp3) or C(sp3)-H bond cleavage to create a distal carbon radical that can be functionalized.

The application of this methodology is broad. For instance, O-acyl oximes have been used as iminyl radical precursors for intramolecular C(sp3)—H arylation and amination reactions via a 1,5-HAT process under visible light photoredox catalysis. Furthermore, the cleavage of C-C bonds in cyclobutanone (B123998) oxime esters, triggered by an iminyl radical, can generate γ-cyanoalkyl radicals. These radicals can then react with other molecules to form complex heterocyclic structures.

The table below summarizes key aspects of visible-light-mediated generation of iminyl radicals from oxime derivatives.

| Precursor Type | Catalysis | Key Transformation | Application |

| O-acyl oximes | Visible Light Photoredox | 1,5-HAT, intramolecular C(sp3)—H arylation/amination | Synthesis of benzocyclohexanone derivatives |

| Simple oximes | Organophotoredox | Radical transposition via C-C or C-H cleavage | Remote fluorination, chlorination, azidation |

| Cyclobutanone oxime esters | Visible Light Photoredox | C-C bond cleavage, radical cascade cyclization | Synthesis of quinoxaline (B1680401) derivatives |

| β,γ-Unsaturated oximes | Visible Light Photoredox | Oxidant-free hydroxygenation | Synthesis of 5-methyl isoxazolines |

Organocatalysis and Biocatalysis in Oxime Chemistry

Amine-Catalyzed Oxime Formation and Related Mechanisms

The formation of oximes from carbonyl compounds and hydroxylamine is a fundamental reaction in organic chemistry. The rate of this reaction can be significantly enhanced by the use of nucleophilic catalysts, such as substituted anilines. While the reaction proceeds optimally at an acidic pH of 4-5, the use of catalysts allows for efficient oxime formation at neutral pH, which is crucial for applications involving sensitive biomolecules.

The mechanism of amine catalysis in oxime formation involves the amine acting as a nucleophilic catalyst. For instance, aniline (B41778) and its derivatives have been shown to accelerate the reaction. Specifically, p-substituted anilines with electron-donating groups are superior catalysts at neutral pH. One such catalyst, p-phenylenediamine, has been shown to be highly effective even at low concentrations, leading to a significant rate increase compared to the uncatalyzed reaction.

Green Catalysis for Sustainable Oxime Chemistry

Energy-Efficient Catalytic Processes

The development of energy-efficient catalytic processes for the transformation of this compound, also known as diisopropyl ketoxime, is crucial for enhancing the sustainability of amide synthesis. Traditional methods for the Beckmann rearrangement often require stoichiometric amounts of strong acids, leading to significant waste and energy-intensive purification steps. jocpr.comucl.ac.uk Catalytic approaches, by contrast, utilize smaller amounts of a catalyst that can be recycled, operate under milder conditions, and thus offer a more energy-efficient and environmentally benign alternative. jocpr.com

Energy efficiency in these catalytic processes is typically achieved by:

Lowering Activation Barriers: Catalysts provide an alternative reaction pathway with a lower activation energy, enabling the reaction to proceed at a faster rate and at lower temperatures. wikipedia.org

Increasing Selectivity: By directing the reaction towards the desired product, catalysts minimize the formation of byproducts, which in turn reduces the energy required for separation and purification. nih.gov

While the principles of catalytic Beckmann rearrangements are well-established for various oximes, detailed research findings and specific data for the energy-efficient transformation of this compound are not extensively documented in publicly available literature. However, the general strategies employed for other ketoximes can be extrapolated to understand the potential for developing such processes for this specific compound.

For instance, studies on other ketoximes have demonstrated the effectiveness of various catalytic systems, including solid acids, metal complexes, and organocatalysts, in promoting the Beckmann rearrangement under more energy-efficient conditions. nih.govjocpr.com The development of similar catalytic systems tailored for this compound would be a significant advancement.

Table 1: Investigated Catalytic Systems for the Beckmann Rearrangement of Various Ketoximes

| Catalyst Type | Example Catalyst | Substrate Example | Key Advantages |

| Solid Acids | Zeolites, Acidic Clays | Cyclohexanone Oxime | Reusability, reduced corrosion, ease of separation. ucl.ac.uk |

| Metal Complexes | Copper, Zinc, Mercury Salts | Acetophenone Oxime | High activity, potential for mild reaction conditions. nih.gov |

| Organocatalysts | Cyanuric chloride, Boronic Acids | Various Ketoximes | Metal-free, often milder reaction conditions. wikipedia.org |

This table is illustrative and based on data for other ketoximes, as specific data for this compound is not available.

Further research is necessary to explore and optimize catalytic systems specifically for the transformation of this compound. Such studies would involve screening different catalysts, optimizing reaction parameters like temperature, solvent, and catalyst loading, and quantifying the energy savings compared to conventional methods. The ultimate goal is to develop a robust, scalable, and highly energy-efficient process for the synthesis of amides from this readily available oxime.

Computational and Theoretical Investigations of 2,4 Dimethylpentan 3 One Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the exploration of the electronic structure and energetics of molecules like 2,4-Dimethylpentan-3-one oxime and their reactions. These computational methods allow for a detailed examination of reaction pathways that can be challenging to study through experimental means alone.

Elucidation of Reaction Mechanisms (e.g., Oxime Formation, Rearrangements, Radical Pathways)

DFT studies are instrumental in mapping out the step-by-step processes of chemical reactions. For this compound, this includes its formation, potential rearrangements, and its involvement in radical pathways.

The synthesis of this compound typically involves the nucleophilic addition of hydroxylamine (B1172632) to 2,4-Dimethylpentan-3-one. ontosight.ai DFT calculations can model this process to determine the most favorable reaction pathway and the structure of the intermediates and transition states involved.

Rearrangement reactions of oximes, such as the Beckmann rearrangement which converts an oxime into an amide, are a key area of study. While specific DFT studies on the Beckmann rearrangement of this compound are not widely published, the principles from studies on other oximes are applicable. bohrium.comunive.it These computational analyses investigate the transition state of the rearrangement, providing insights into the factors that control the reaction's feasibility and selectivity. For instance, DFT has been used to study the mechanism of a gold-catalyzed oxime–oxime rearrangement, highlighting the power of these methods in understanding novel transformations. researchgate.net

The role of this compound in radical reactions has also been a subject of theoretical inquiry. DFT calculations can shed light on the stability of radical intermediates and the thermodynamics of reactions where the oxime may act as a ligand or a participant. For example, the fragmentation of oxime radical cations has been studied using DFT, revealing preferences for stepwise over concerted mechanisms. nih.gov

Transition State Analysis and Energy Barriers

A critical aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point on the reaction pathway. DFT calculations are adept at locating and analyzing these fleeting structures. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, dictates the reaction rate.

For reactions involving this compound, DFT can predict the geometry of the transition state and calculate the associated energy barrier. This information is vital for predicting how quickly a reaction will proceed. For instance, in a study of a reductive rearrangement of oximes, DFT calculations were able to identify the rate-determining steps and their corresponding activation barriers. rsc.org Similarly, in the context of cycloaddition reactions, DFT has been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states. acs.org

Table 1: Representative Energy Barriers for Oxime Reactions from DFT Studies

| Reaction Type | Model System | Computational Level | Calculated Activation Energy (kcal/mol) | Reference |

| Reductive Rearrangement | O-silylated oxime | DFT | 23.5 - 24.1 | rsc.org |

| Beckmann Rearrangement | Acetophenone oxime | M06-2X/6-31+G(d,p) | Not explicitly stated, but R-migration is rate-determining. | bohrium.com |

| McLafferty Rearrangement | Ionized oxime | UB3LYP/6-31G(d) | 16.2 (E-to-Z isomerization) | nih.gov |

Role of Solvent Models in Computational Predictions

The solvent environment can profoundly influence a chemical reaction's pathway and rate. mdpi.com Computational chemistry accounts for these effects using various solvent models. These can be broadly categorized as implicit and explicit models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and is widely used to capture the bulk electrostatic effects of the solvent. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. frontiersin.org This method is more computationally demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurate predictions. frontiersin.org The choice of the solvent model is crucial, as it can significantly alter the calculated energy profiles and even the predicted reaction mechanism. acs.orgmdpi.com For instance, a cycloaddition reaction that is concerted in the gas phase or nonpolar solvents was found to be stepwise in polar solvents when modeled with DFT. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into the dynamic behavior of this compound.

Conformational Analysis of this compound

Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements or conformations. The bulky isopropyl groups attached to the carbon of the oxime functional group will sterically influence the preferred conformations. MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the energy barriers for converting between them. The conformation of the oxime can, in turn, affect its reactivity and how it interacts with other molecules.

Ligand-Substrate Interactions in Catalytic Systems

In many catalytic applications, this compound can act as a ligand, binding to a metal center and influencing the outcome of the reaction. MD simulations are a powerful tool for studying the dynamic interactions between the oxime ligand, the metal catalyst, and the substrates.

These simulations can visualize how the ligand-catalyst complex is formed, how the substrate approaches and binds to the active site, and the conformational changes that occur throughout the catalytic cycle. This detailed understanding of the dynamic interactions is invaluable for explaining the observed catalytic activity and for the rational design of more efficient and selective catalysts. For example, MD simulations have been used to study the unbinding of an oxime reactivator from an enzyme, providing a dynamic picture of the interactions within the binding site. researchgate.net

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations have become a powerful tool for predicting the stereoselectivity of chemical reactions. rsc.org In the context of this compound, which can exist as E and Z isomers, these calculations can elucidate the factors governing the preferential formation of one stereoisomer over the other in various reactions.

Theoretical studies on similar oximes have demonstrated that the relative stability of the E and Z isomers can be determined by calculating their Gibbs free energies. mdpi.comasianpubs.orgasianpubs.org For instance, Density Functional Theory (DFT) calculations can be employed to model the geometries of the E and Z isomers of this compound and compute their energies. The isomer with the lower calculated Gibbs free energy is predicted to be the thermodynamically more stable and, therefore, the major product under thermodynamic control. asianpubs.orgasianpubs.org

Furthermore, computational models can investigate the transition states of reactions involving the oxime, such as its synthesis via the oximation of 2,4-dimethylpentan-3-one or its subsequent hydrogenation. By calculating the activation energies for the formation of the E and Z products, the kinetic product ratio can be predicted. The stereoselectivity is often determined by the energy difference between the diastereomeric transition states leading to the different isomers. nih.govresearchgate.net Non-covalent interactions, such as hydrogen bonding, can play a significant role in stabilizing certain transition states, thereby influencing the stereochemical outcome. nih.govresearchgate.net

Table 1: Hypothetical Calculated Energies for Stereoisomers of this compound

| Stereoisomer | Method/Basis Set | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| E-2,4-Dimethylpentan-3-one oxime | B3LYP/6-311+G(d,p) | -444.123456 | -444.001234 | 0.00 |

| Z-2,4-Dimethylpentan-3-one oxime | B3LYP/6-311+G(d,p) | -444.121987 | -443.999876 | 0.85 |

Note: The data in this table is illustrative and represents the type of output expected from quantum chemical calculations. Actual values would be derived from specific computational studies.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations provide a detailed picture of the electron distribution within this compound, allowing for the prediction of its reactive sites.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common starting point. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the nitrogen and oxygen atoms of the oxime group, indicating these are likely sites for electrophilic attack. The LUMO is often associated with the C=N bond, suggesting its susceptibility to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Fukui Functions (f(r)): Identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

By calculating these descriptors for this compound, one can predict how it will interact with various reagents. For example, the regions of the molecule with a high value for the Fukui function for nucleophilic attack (f+) are the most likely sites for a nucleophile to attack.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 10.7 | Indicator of chemical stability |

| Chemical Potential (μ) | -4.15 | Tendency to lose or gain electrons |

| Hardness (η) | 5.35 | Resistance to electronic change |

| Softness (S) | 0.187 | Ease of electronic change |

Note: The data in this table is illustrative and based on general principles for similar molecules. Specific values would require dedicated computational analysis.

Advanced Applications and Derivatives of 2,4 Dimethylpentan 3 One Oxime in Chemical Research

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular interactions. The oxime group is a versatile functional group in this field due to its ability to act as both a hydrogen bond donor (-OH) and acceptor (=N-).

Host-Guest Interactions Involving Oxime Moieties

The oxime functionality can participate in host-guest interactions, forming complexes with various molecules. The binding affinity and selectivity are governed by a combination of factors including hydrogen bonding, van der Waals forces, and steric compatibility between the host and the guest. In the context of 2,4-dimethylpentan-3-one oxime, the two bulky isopropyl groups would play a significant role in dictating the types of guest molecules it can interact with. These sterically demanding groups can create a specific binding pocket, potentially leading to size- and shape-selective recognition of guest molecules.

While specific host-guest studies involving this compound are not extensively documented, research on other oxime-containing systems demonstrates their capacity for molecular recognition. For instance, oxime derivatives have been incorporated into larger host molecules to facilitate the binding of anions and cations. The acidic proton of the oxime's hydroxyl group can be involved in anion coordination, while the nitrogen and oxygen lone pairs can coordinate with cations.

Crystal Engineering and Self-Assembly of Oxime Derivatives

Crystal engineering aims to design and synthesize solid-state structures with desired properties, based on an understanding of intermolecular interactions. The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of this field. Oximes are valuable building blocks in crystal engineering due to the directional nature of the hydrogen bonds they form.

A notable example involving this compound is the synthesis and structural characterization of its organoaluminium complex, [(2,4-dimethylpentane-3-one oximato)AlMe₂]₂ (1). rsc.orgrsc.org In this complex, the oxime is deprotonated to form an oximato ligand which then coordinates with dimethylaluminium. The resulting compound exists as a dimer with a central six-membered Al₂N₂O₂ ring. rsc.org This demonstrates how the oxime group can direct the assembly of metal complexes.

The steric bulk of the isopropyl groups on the 2,4-dimethylpentan-3-one oximato ligand influences the aggregation motif of the resulting organoaluminium complex. rsc.org While many organoaluminium oximates form this dimeric structure, highly hindered oximato ligands can lead to different aggregation patterns, such as trimers or other complex assemblies. rsc.org The study of such structures provides insight into how the substitution on an oxime can be used to control the dimensionality and topology of the resulting supramolecular assembly.

| Compound Name | Formula | Aggregation Motif | Core Ring Structure | Reference |

| [(2,4-dimethylpentane-3-one oximato)AlMe₂]₂ | C₁₈H₄₂Al₂N₂O₂ | Dimer | Al₂N₂O₂ | rsc.orgrsc.org |

| (meso)-[(norcamphor oximato)AlMe₂]₂ | C₁₈H₃₄Al₂N₂O₂ | Dimer | Al₂N₂O₂ | rsc.org |

| {[(R,R)-camphor oximato]AlMe₂}₃ | C₃₆H₆₉Al₃N₃O₃ | Trimer | Al₃O₃ | rsc.org |

Applications in Material Science

The reversible nature of certain chemical bonds has led to the development of dynamic materials, such as self-healing polymers and reprocessable thermosets. The oxime linkage has emerged as a valuable dynamic covalent bond in this context.

Covalent Adaptable Networks (CANs) Based on Oxime Bonds

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing the material to be reprocessed and self-healed. nih.gov Oxime-based CANs can be formed through the reaction of multi-functional carbonyl compounds with multi-functional hydroxylamines. The resulting oxime linkages can undergo exchange reactions under certain conditions, such as the presence of a catalyst or a change in pH, which allows for the rearrangement of the polymer network. nih.gov

The steric hindrance around the oxime bond can significantly affect the kinetics of these exchange reactions. For a sterically hindered ketoxime like this compound, the rate of oxime exchange would likely be slower compared to less hindered oximes. This could be advantageous for creating more stable CANs that only rearrange under specific, controlled conditions. While direct incorporation of this compound into CANs has not been extensively reported, studies on other aliphatic ketoximes in poly(alkylene succinate)-based materials suggest the feasibility of this approach. mdpi.comresearchgate.net

Integration into Polymeric Materials

Beyond CANs, this compound can be used as a cross-linking agent or a modifying agent in other polymeric materials. For instance, it has been mentioned for its use in coating applications, where it can act as an anti-skinning agent by preventing the formation of a solid film on the surface of the coating during storage. This application leverages the reactivity of the oxime group.

The integration of sterically hindered oximes into polymer backbones can influence the material's physical properties. The bulky isopropyl groups would restrict chain mobility, potentially increasing the glass transition temperature and altering the mechanical properties of the polymer.

Chemical Biology and Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. Oxime ligation, the reaction between a carbonyl group (aldehyde or ketone) and a hydroxylamine (B1172632), is a widely used bioconjugation reaction due to its high selectivity and the stability of the resulting oxime bond under physiological conditions. nih.gov

The reactivity in oxime ligation is sensitive to steric effects. Generally, aldehydes react faster than ketones. Within ketones, steric hindrance around the carbonyl group can further decrease the reaction rate. Therefore, the use of a sterically hindered ketoxime like this compound in bioconjugation would present challenges in terms of reaction kinetics. However, the increased stability of the resulting ketoxime linkage compared to an aldoxime linkage could be advantageous in applications requiring long-term stability.

Recent research has explored the use of sterically hindered oximes to generate persistent iminoxyl radicals for the selective modification of tyrosine residues in proteins. chemrxiv.orgchemrxiv.orgresearchgate.net This novel strategy opens up new possibilities for bioconjugation where the steric bulk of the oxime is a key design element for achieving specific reactivity and stability of the resulting conjugate. While this has not been demonstrated specifically with this compound, the principles suggest its potential utility in developing new bioconjugation reagents.

| Application Area | Potential Role of this compound | Key Structural Feature | Inferred from Studies on |

| Supramolecular Chemistry | Directing self-assembly of metal-organic frameworks. | Bulky isopropyl groups. | Organoaluminium complexes of sterically demanding oximato ligands. rsc.org |

| Material Science (CANs) | Creating stable networks with tunable exchange rates. | Sterically hindered oxime. | Covalent adaptable networks based on other aliphatic oximes. nih.govnih.gov |

| Chemical Biology | Precursor for stable bioconjugates or iminoxyl radicals. | Sterically hindered oxime. | Tyrosine-selective bioconjugation with persistent iminoxyl radicals. chemrxiv.orgchemrxiv.orgresearchgate.net |

Oxime Ligation in Biomolecule Functionalization

Oxime ligation is a highly effective bioorthogonal conjugation reaction used to link biomolecules to various probes, polymers, or therapeutic agents. nih.govrsc.org The reaction involves the formation of a stable oxime bond from the condensation of an alkoxyamine (R-ONH₂) and a carbonyl compound (an aldehyde or ketone), releasing water as the only byproduct. nih.govunivie.ac.at This method is valued in chemical biology for its high chemoselectivity, the stability of the resulting oxime linkage, and its ability to proceed under mild, aqueous conditions, often at neutral pH. univie.ac.atnih.gov

The mechanism is typically catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives. univie.ac.at The catalyst accelerates the dehydration step of the tetrahedral intermediate formed during the reaction, leading to significantly faster ligation rates, with observed rate constants reaching up to 10³ M⁻¹s⁻¹. univie.ac.atnih.gov This efficiency allows for the labeling of peptides and proteins at low micromolar concentrations. nih.gov

To participate in oxime ligation, a biomolecule must be functionalized with either a carbonyl group or an alkoxyamine. nih.gov While this compound itself contains the requisite oxime functionality, its specific application in biomolecule ligation is not extensively documented in the literature. However, the general principles of oxime ligation suggest that sterically hindered oximes can be valuable components in the design of complex bioconjugates, where precise control over reactivity and stability is required. semanticscholar.org The field of bioconjugation continues to expand, seeking novel components to create advanced materials for drug delivery, diagnostics, and tissue engineering. researchgate.net

Applications in Drug Delivery and Imaging (excluding dosage/administration)

The chemical properties of oximes and their derivatives make them suitable candidates for applications in drug delivery and imaging. The stable linkage formed through oxime ligation can be used to attach drugs or imaging agents to targeting molecules like antibodies or peptides.

While direct applications of this compound in these areas are not prominent, its derivatives have shown potential. For instance, sterically shielded nitroxides, which exhibit high resistance to bioreduction, are valuable as spin labels for in vivo functional magnetic resonance imaging (MRI) and electron paramagnetic resonance imaging (EPRI). Research has demonstrated the synthesis of nitrones, which are precursors to these stable nitroxides, starting from 2-amino-2-methylpentan-3-one (B12974630) oxime, a close derivative of the title compound. This highlights a pathway where the structural backbone of this compound contributes to the development of advanced imaging agents.

Furthermore, this compound has been identified for its utility in industrial applications, such as an anti-skinning agent in coating compositions, which speaks to the reactivity and stability of the oxime group. cymitquimica.comgoogle.com

Precursors to Diverse Organic Functional Groups

The oxime functional group is a versatile intermediate in organic synthesis, capable of being converted into a wide array of other functional groups. This compound serves as a valuable starting material for synthesizing nitriles, nitrones, and nitro compounds.

Synthesis of Nitriles, Nitrones, and Nitro Compounds from Oximes

Nitriles: The dehydration of aldoximes and ketoximes is a common and effective method for the synthesis of nitriles (R-C≡N). researchgate.nethighfine.com This transformation can be achieved using a variety of dehydrating agents, such as thionyl chloride, phosphorus tribromide, or simply by heating in a suitable solvent like N,N-dimethylformamide (DMF). highfine.comresearchgate.net The reaction involves the elimination of a water molecule from the oxime. For ketoximes like this compound, this conversion would typically require a rearrangement (such as the Beckmann rearrangement) or fragmentation pathway, as direct dehydration to a nitrile is not straightforward. General methods for converting oximes to nitriles are well-established in organic synthesis. organic-chemistry.org